3-hydroxy-4-(4-methylbenzoyl)-1-(5-methylisoxazol-3-yl)-5-(4-nitrophenyl)-1H-pyrrol-2(5H)-one
Description
This compound belongs to the pyrrolone family, characterized by a five-membered lactam ring with diverse substituents that modulate its physicochemical and biological properties. Key structural features include:
- 4-Methylbenzoyl group: Enhances lipophilicity and may influence metabolic stability.
- 4-Nitrophenyl group: An electron-withdrawing substituent that impacts electronic distribution and reactivity.
Properties
IUPAC Name |
(4E)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-(4-nitrophenyl)pyrrolidine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O6/c1-12-3-5-15(6-4-12)20(26)18-19(14-7-9-16(10-8-14)25(29)30)24(22(28)21(18)27)17-11-13(2)31-23-17/h3-11,19,26H,1-2H3/b20-18+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHWOMRBEXZZHEP-CZIZESTLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NOC(=C3)C)C4=CC=C(C=C4)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NOC(=C3)C)C4=CC=C(C=C4)[N+](=O)[O-])/O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure
The compound features:
- A hydroxyl group at the 3-position.
- A 4-methylbenzoyl group at the 4-position.
- A 5-methylisoxazol-3-yl group at the 1-position.
- A 4-nitrophenyl group at the 5-position.
This configuration may influence its biological properties, including potential interactions with various biological targets.
Kinase Inhibition
Pyrrolone derivatives have been noted for their potential as kinase inhibitors, which are critical in cancer treatment. While specific data on this compound is scarce, similar structures have shown promise in inhibiting various kinases, suggesting that this compound may have similar properties.
Anti-inflammatory Effects
Compounds with pyrrolone structures have exhibited anti-inflammatory properties. The presence of hydroxyl groups in these compounds often correlates with reduced inflammation markers in vitro and in vivo models. This suggests that 3-hydroxy-4-(4-methylbenzoyl)-1-(5-methylisoxazol-3-yl)-5-(4-nitrophenyl)-1H-pyrrol-2(5H)-one could also possess anti-inflammatory activity.
Antioxidant Activity
The hydroxyl group present in the compound may contribute to antioxidant properties. Compounds with similar functional groups have demonstrated the ability to scavenge free radicals and reduce oxidative stress in various biological systems.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study on Pyrrolone Derivatives | Several pyrrolone derivatives were tested for their kinase inhibition potential, showing effective inhibition against specific cancer cell lines. |
| Anti-inflammatory Assays | Compounds structurally related to 3-hydroxy-4-(4-methylbenzoyl) exhibited significant reductions in inflammatory cytokines in macrophage models. |
| Antioxidant Studies | Research indicated that hydroxylated pyrrolones can effectively reduce oxidative stress markers in cellular models, supporting potential antioxidant applications. |
Synthesis Methods
The synthesis of this compound likely involves multi-step processes that include:
- Formation of the pyrrolone core through cyclization reactions.
- Introduction of substituents via electrophilic aromatic substitution or nucleophilic addition reactions.
- Modification of functional groups , such as hydroxylation or nitration, to achieve desired biological activities.
Specific reaction conditions would depend on the chosen synthetic route and starting materials.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound is compared below with structurally related pyrrolone derivatives, focusing on substituent variations and their implications.
Core Substituent Variations
Functional Group Analysis
Benzoyl Derivatives :
Heterocyclic Moieties :
- Aromatic Nitro Groups: 4-Nitrophenyl (Target): Para-substitution maximizes resonance stabilization and electron withdrawal.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
